2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl-
Description
The compound 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- is a substituted coumarin derivative characterized by a benzofuran moiety at the 4-position and a methyl group at the 7-position of the benzopyranone core. The 5-chloro substituent on the benzofuran ring and the methyl group on the coumarin backbone likely influence its electronic configuration, solubility, and biological interactions.
Properties
IUPAC Name |
4-(5-chloro-1-benzofuran-2-yl)-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c1-10-2-4-13-14(9-18(20)22-16(13)6-10)17-8-11-7-12(19)3-5-15(11)21-17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAECJJHGEYMCTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148441 | |
| Record name | 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108154-47-8 | |
| Record name | 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108154478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran moiety, followed by its chlorination and subsequent coupling with the benzopyran structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes critical comparisons between the target compound and its analogs based on substituents, synthesis, and biological activities:
Key Observations:
The 7-methyl group in the target compound may reduce polarity compared to 7-methoxy or 7-acetyloxy analogs, influencing pharmacokinetic properties like membrane permeability .
The benzofuran moiety in the target compound may require Suzuki-Miyaura cross-coupling or similar strategies, as seen in benzofuran-acetic acid derivatives .
Biological and Safety Profiles
- Compounds with hydroxyl groups (e.g., 5,7-dihydroxy in ) exhibit higher acute toxicity (Category 4), suggesting that the target compound’s methyl and chloro substituents may reduce reactivity-related hazards .
- Benzofuran derivatives (e.g., ) demonstrate antimicrobial activities, supporting the hypothesis that the target compound may share similar bioactivity due to structural homology .
Biological Activity
2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- (CAS Number: 108154-47-8) is a compound that belongs to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the benzopyran core and the chlorinated benzofuran moiety, contribute to its diverse biological properties.
Anticancer Properties
Research indicates that benzopyran derivatives exhibit significant anticancer activities. A study highlighted that modifications in the benzofuran structure can lead to enhanced cytotoxic effects against various cancer cell lines. For instance, derivatives with specific halogen substitutions demonstrated improved inhibitory concentrations (IC50 values) against leukemia cells, suggesting that the position and type of substituents play a crucial role in biological activity .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| MCC1019 | 16.4 | Lung Cancer |
| Compound 1 | 0.1 | Leukemia |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, certain benzofuran derivatives were shown to inhibit the AKT signaling pathway, leading to mitotic catastrophe in cancer cells . The presence of functional groups such as hydroxyl or methoxy further enhances their interaction with cellular targets, leading to increased cytotoxicity.
Enzyme Inhibition
Another area of interest is the inhibition of monoamine oxidase (MAO) enzymes. Compounds similar to 2H-1-Benzopyran-2-one have been studied for their ability to inhibit MAO-A and MAO-B, which are implicated in neurodegenerative diseases and mood disorders. For instance, certain derivatives exhibited selective inhibition with low IC50 values, indicating their potential as therapeutic agents for conditions such as depression and anxiety .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of benzopyran derivatives. The following factors are significant:
- Substitution Position : The position of substituents on the benzofuran ring can drastically alter biological activity.
- Functional Groups : The presence of electron-donating or withdrawing groups influences reactivity and interaction with biological targets.
A detailed SAR analysis has shown that compounds with hydroxyl groups tend to exhibit higher anticancer activity due to enhanced binding interactions with target proteins .
Case Studies
- Benzofuran Derivative Study : A series of benzofuran analogues were evaluated for their anticancer properties using various in vitro models. The study found that compounds with chlorinated phenolic structures had superior cytotoxic effects compared to non-chlorinated analogues .
- Neuroprotective Activity : Research has also explored the neuroprotective potential of certain benzopyran derivatives against oxidative stress-induced neuronal damage. These studies suggest that these compounds could be beneficial in treating neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
